Harmol Demonstrates the Highest DYRK1A vs. MAO-A Selectivity Among β-Carboline Analogs
In a direct comparative study profiling β-carboline analogs, harmol was identified as having the most favorable selectivity index for DYRK1A over the off-target MAO-A [1]. The calculated DYRK1A:MAO-A IC50 ratio for harmol is 0.2, which is a 6-fold improvement in selectivity compared to harmine's ratio of 1.2, and a remarkable 130-fold improvement over harmaline's ratio of 26.1 [2]. This high selectivity is crucial for minimizing MAO-A-mediated side effects in therapeutic applications targeting DYRK1A.
| Evidence Dimension | Kinase Selectivity Index (DYRK1A:MAO-A IC50 ratio) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | Harmine: 1.2; Harmaline: 26.1; Harmalol: 1.0 |
| Quantified Difference | 6-fold more selective than harmine, 130-fold more selective than harmaline |
| Conditions | TR-FRET DYRK1A assay and MAO-A Glo assay |
Why This Matters
This superior selectivity profile directly reduces the risk of off-target MAO-A inhibition, which is a key liability of other β-carbolines and a primary driver for selecting harmol over harmine in DYRK1A-focused oncology programs.
- [1] Tarpley M, et al. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies. Eur J Med Chem. 2021. (S-EPMC8404221). View Source
- [2] PMC8404221. Table 2: DYRK1A:MAO-A (IC50 ratio) for β-carboline compounds. Harmol = 0.2; Harmine = 1.2; Harmaline = 26.1; Harmalol = 1.0. View Source
